Indigane
Description
Structure
2D Structure
Properties
Molecular Formula |
H3In |
|---|---|
Molecular Weight |
117.84 g/mol |
IUPAC Name |
indigane |
InChI |
InChI=1S/In.3H |
InChI Key |
CXQHBGCUHODCNP-UHFFFAOYSA-N |
SMILES |
[InH3] |
Canonical SMILES |
[InH3] |
Origin of Product |
United States |
Theoretical and Computational Studies of Indigane Inh3
Thermodynamic Stability and Kinetic Lability Assessments
Gas-Phase Stability Predictions and Experimental Verification
The gas-phase stability of Indigane (InH3) has been a subject of theoretical prediction wikipedia.org. Despite its general instability, this compound has been successfully observed in the gas phase through specific experimental techniques. These observations include matrix isolation and laser ablation experiments wikipedia.org. In these experiments, the infrared spectrum of InH3 was obtained in the gas phase by laser ablation of indium in the presence of hydrogen gas wikipedia.org. This experimental detection verifies the transient existence of the InH3 molecule in the gas phase, aligning with theoretical predictions of its stability under isolated conditions.
Solid-State Network Polymeric Structure Analysis
In its solid state, this compound is characterized by a three-dimensional network polymeric structure wikipedia.org. This polymeric arrangement involves indium atoms connected by In-H-In bridging bonds wikipedia.org. This structural motif is consistent with that observed in other heavier Group 13 hydrides, such as solid aluminum hydride (AlH3) wikipedia.orgresearchgate.netmdpi.com. The formation of this polymeric structure in solid InH3 is suggested to be responsible for the appearance of broad infrared bands when samples of InH3 and its deuterated analogue, InD3, are warmed after being produced on a solid hydrogen matrix wikipedia.org. The polymeric nature helps to explain the compound's properties and its tendency to decompose when not coordinated researchgate.netmdpi.com.
Energetics of Decomposition Pathways
This compound is known to be highly unstable, particularly at elevated temperatures. When heated above -90 °C, indium trihydride undergoes decomposition wikipedia.org. This decomposition process yields an indium–hydrogen alloy and elemental hydrogen wikipedia.org. As of 2013, the only known method for synthesizing indium trihydride involves the autopolymerization of indane below -90 °C wikipedia.org. While the decomposition temperature is established, specific detailed energetics of these decomposition pathways, such as activation energies or enthalpy changes derived from computational studies, are not explicitly detailed in the provided search results. Computational studies typically employ methods to determine energy barriers and reaction pathways for decomposition, providing insights into the kinetic and thermodynamic favorability of such processes libretexts.orgscribd.comrepec.org.
Vibrational Spectroscopy Predictions and Theoretical Infrared Spectra
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for characterizing molecular structures and dynamics. The infrared spectrum of this compound (InH3) has been experimentally obtained in the gas phase via laser ablation of indium in the presence of hydrogen gas wikipedia.org.
The theoretical prediction of infrared spectra involves calculating the vibrational modes of a molecule and their corresponding frequencies and intensities libretexts.orgorgchemboulder.comlibretexts.orgmaplesoft.com. For a non-linear molecule like InH3, there are 3N-6 fundamental vibrational modes, where N is the number of atoms libretexts.orgorgchemboulder.commaplesoft.com. The frequency of each vibration is determined by the strengths of the bonds involved and the masses of the component atoms libretexts.orgorgchemboulder.com. For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment orgchemboulder.comlibretexts.orgmaplesoft.com.
While the experimental observation of InH3's IR spectrum is noted, specific theoretical predictions of its vibrational modes (e.g., precise wavenumbers for stretching and bending modes) and their calculated infrared intensities are not detailed in the provided information. Such theoretical calculations, often performed using density functional theory (DFT) or ab initio methods, would provide a comprehensive understanding of the molecule's vibrational fingerprint and aid in the assignment of experimental IR bands libretexts.orgchemrxiv.org.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling plays a critical role in understanding the reaction pathways and transition states of fleeting or unstable chemical species like this compound. These studies aim to map out the potential energy surface (PES) of a reaction, identifying stable intermediates and the highest energy points along the reaction path, known as transition states researchgate.netlibretexts.orgorgchemboulder.comchemrxiv.orgucsb.edumit.edu.
Methods such as the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton approaches are commonly employed to locate transition states, which correspond to first-order saddle points on the PES libretexts.orgucsb.edu. At a transition state, one vibrational mode will be imaginary, representing the reaction coordinate along which bonds are forming and breaking libretexts.org.
For this compound, computational modeling could explore various reaction pathways, including its formation, decomposition, and potential reactions with other species. For instance, studies might investigate the mechanism of its autopolymerization or its interactions with ligands to form more stable adducts, which are known to exist wikipedia.org. Such modeling would involve calculating the energies of reactants, products, and transition states to determine activation barriers and reaction rates, providing a comprehensive understanding of InH3's chemical transformations chemrxiv.orgmit.edugoogle.com. However, specific computational modeling studies detailing reaction pathways and transition states for this compound (InH3) were not found in the provided search results.
Structural Elucidation and Advanced Characterization Techniques for Indigane and Its Derivatives
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of crystalline materials. wikipedia.org By measuring the angles and intensities of diffracted X-rays, crystallographers can produce a three-dimensional picture of electron density within the crystal, revealing atomic positions, chemical bonds, and crystallographic disorder. wikipedia.org This technique is fundamental for obtaining unambiguous, accurate, and reliable three-dimensional structural parameters. nih.gov
Table 1: Illustrative X-ray Crystallography Data Parameters
| Parameter | Description | Typical Range (Illustrative) |
| Bond Lengths (Å) | Distances between bonded atoms, e.g., In-H, In-In, In-Ligand. | 1.5 - 3.0 |
| Bond Angles (°) | Angles between three bonded atoms, e.g., H-In-H, Ligand-In-Ligand. | 90 - 180 |
| Coordination Number | Number of atoms directly bonded to the central indium atom. | 3 - 6 |
| Coordination Geometry | Spatial arrangement of atoms around the central indium atom (e.g., trigonal planar, tetrahedral). | Varies |
Solid Indigane (InH₃) is suggested to exist as a three-dimensional network polymeric structure. wikipedia.org In this polymeric arrangement, indium atoms are interconnected through bridging hydrogen atoms, forming In-H-In bridging bonds. wikipedia.org X-ray crystallography is uniquely suited to elucidate such complex network architectures by revealing the extended arrangement of atoms within the crystal lattice. This includes identifying repeating structural units, the nature of inter-molecular interactions, and the connectivity that leads to the polymeric state. Understanding these polymeric networks is essential, as they dictate the bulk properties and stability of the material. A similar polymeric structure is known for solid aluminum hydride (AlH₃). wikipedia.org
Analysis of Bond Lengths, Bond Angles, and Coordination Geometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of chemical compounds in solution, providing detailed information about the local chemical environment of specific nuclei. veeprho.comyoutube.com It is particularly effective for identifying ligand coordination shifts and confirming molecular structures.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely used to identify and characterize the proton environments within a molecule. youtube.comdalalinstitute.comresearchgate.net For this compound derivatives, ¹H NMR can resolve distinct signals for different sets of protons, providing information on their chemical shifts, multiplicities, and coupling constants. These parameters are indicative of the electronic environment of the protons and their spatial relationship to neighboring nuclei. For instance, in derivatives where this compound acts as a ligand or forms adducts, ¹H NMR can differentiate between protons on the indium hydride core and those on attached organic or inorganic ligands. The stability of adducts, such as the trimethylamine (B31210) complex of InH₃, can influence the conditions under which meaningful NMR data can be acquired, often requiring low temperatures or dilute solutions. wikipedia.org
Table 2: Illustrative ¹H NMR Data Parameters for this compound Derivatives
| Parameter | Description | Typical Range (Illustrative) |
| Chemical Shift (δ, ppm) | Position of the signal, indicating the electronic environment of the proton. | 0 - 15 |
| Multiplicity | Number of peaks in a signal, determined by neighboring protons (n+1 rule). | Singlet, Doublet, Triplet, etc. |
| Integration | Relative number of protons contributing to a signal. | Relative ratios |
| Coupling Constant (J, Hz) | Strength of interaction between coupled nuclei, indicating connectivity. | 0 - 20 |
For this compound derivatives involving phosphine (B1218219) ligands, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly sensitive and informative technique. ³¹P NMR provides direct evidence of the coordination of phosphine ligands to a metal center, such as indium. Changes in the chemical shift of the ³¹P nucleus upon coordination, compared to the free phosphine, are characteristic indicators of bond formation. For example, in triphenylphosphane complexes, ³¹P NMR signals can be observed at specific chemical shifts (e.g., near δ = −47 to −48 ppm) due to the formation of P–metal bonds. This technique is invaluable for confirming the presence and nature of phosphine adducts of this compound.
Table 3: Illustrative ³¹P NMR Data Parameters for Phosphine-Indigane Derivatives
| Parameter | Description | Typical Range (Illustrative) |
| Chemical Shift (δ, ppm) | Position of the signal, indicating the electronic environment of the phosphorus nucleus. | -200 to +200 |
| Multiplicity | Number of peaks in a signal, determined by neighboring nuclei (e.g., ¹H, ¹¹⁵In). | Singlet, Doublet, Triplet, etc. |
| Coupling Constant (J, Hz) | Strength of interaction between coupled nuclei (e.g., J(P-H), J(P-In)). | Varies |
Beyond basic one-dimensional NMR experiments, advanced NMR techniques are employed to establish structural connectivity and resolve complex molecular architectures. These two-dimensional (2D) NMR methods provide correlations between nuclei, revealing through-bond and through-space interactions. Key advanced techniques include:
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other through bonds. veeprho.comyoutube.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly bonded to heteronuclei (e.g., ¹³C, ¹¹⁵In, ³¹P). veeprho.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) : Identifies correlations between protons and heteronuclei separated by two or three bonds, useful for establishing long-range connectivity. veeprho.comyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) : Reveals through-space correlations between nuclei, providing information about molecular conformation and stereochemistry.
These advanced NMR techniques are essential for unambiguously assigning signals in complex spectra and for building a complete picture of the molecular structure of this compound derivatives, especially when dealing with intricate ligand arrangements or polymeric forms in solution.
Reactivity and Reaction Mechanisms of Indigane and Indium Hydride Complexes
Thermal Decomposition Pathways and Products
Indigane (InH₃) is a notably unstable compound, particularly in its free state. Solid InH₃ has been observed to possess a three-dimensional network polymeric structure characterized by In-H-In bridging bonds. nih.gov This polymeric form is suggested to contribute to the growth of broad infrared bands when samples produced on a solid hydrogen matrix are warmed. nih.gov However, this polymeric structure is not highly stable. When heated above -90 °C, indium trihydride undergoes decomposition. nih.gov
The primary thermal decomposition pathway for this compound leads to the formation of an indium–hydrogen alloy and the evolution of elemental hydrogen. nih.gov This inherent thermal lability of InH₃ contrasts with the higher stability observed for many indium trihydride complexes where the InH₃ moiety is stabilized by coordination to suitable ligands, such as bulky tertiary phosphines or N-heterocyclic carbenes. nih.govnih.gov For instance, a stable indium trihydride complex, [InH₃{CN(Mes)C₂H₂N(Mes)}] (where Mes = 2,4,6-trimethylphenyl), has been synthesized and exhibits remarkable thermal stability, decomposing at 115 °C. nih.gov The decomposition products of such stabilized complexes can be solvent-dependent in solution. nih.gov
Studies on the thermal decomposition of other indium compounds, such as trialkylindium compounds, have shown that decomposition can proceed through complex homogeneous-heterogeneous processes involving both radical and olefin-hydride mechanisms, with the radical pathway often being dominant in certain temperature ranges. nih.gov The thermal decomposition of precursors like trimethylindium (B1585567) and indium trisguanidinate, relevant to InN growth, has also been investigated through thermodynamic and kinetic modeling, revealing decomposition pathways that can involve ligand elimination.
Mechanism of Indium–Hydrogen Alloy Formation
The formation of indium–hydrogen alloys is a direct consequence of the thermal decomposition of this compound. nih.gov This process involves the breakdown of the In-H bonds in InH₃ and the subsequent interaction and incorporation of hydrogen atoms into the indium metallic lattice. The resulting material is an alloy of indium and hydrogen. nih.gov
The mechanism of indium-hydrogen alloy formation and the interaction of hydrogen with indium surfaces are also relevant in other contexts, such as heterogeneous catalysis and hydrogen storage. For example, in indium-based catalysts for CO₂ hydrogenation, the interaction of hydrogen with indium oxide surfaces can lead to the formation of surface indium hydride species and hydroxyl groups, which are crucial for catalytic activity. The alloying of indium with other metals, such as nickel or magnesium, can influence hydrogen storage properties and the mechanism of hydrogen desorption. In some catalytic systems involving liquid metal indium, the formation of H-In species on the surface and their diffusion into the bulk metal have been proposed as steps in reaction mechanisms involving hydrogen. The incorporation of hydrogen into indium-containing thin films, like Indium Tin Oxide (ITO), can affect their electrical and structural properties, with annealing leading to changes in hydrogen content and crystallization.
Evolution of Elemental Hydrogen
Elemental hydrogen (H₂) is a key gaseous product evolved during the thermal decomposition of this compound (InH₃). nih.gov This hydrogen release is a direct result of the breaking of In-H bonds and the subsequent recombination of hydrogen atoms to form diatomic hydrogen molecules.
The evolution of hydrogen from indium hydrides and related materials is of interest in the field of hydrogen storage, where the ability to efficiently store and release hydrogen is crucial. While InH₃ itself is too unstable for practical hydrogen storage, the study of its decomposition provides fundamental insights into indium-hydrogen interactions. The thermal decomposition of non-interstitial hydrides, including theoretical considerations for InH₃, highlights the relationship between decomposition enthalpy and decomposition temperature, which are critical factors for assessing their potential as hydrogen storage media. In catalytic processes involving indium hydrides or indium-supported catalysts, hydrogen is often a reactant or product, and its evolution or consumption is integral to the reaction mechanism.
Ligand Exchange and Substitution Reactions
Indium hydride complexes can undergo ligand exchange and substitution reactions, where hydride ligands or other coordinated ligands are replaced by different species. These reactions are influenced by the nature of the indium center, the ligands involved, and the reaction conditions.
The lability of ligands coordinated to indium centers is a significant factor in these reactions. For labile InH₃ adducts, ligand exchange can occur readily. nih.gov Studies on ligand exchange in indium complexes with beta-diketonate ligands have shown that these processes can be fast and can involve mechanisms such as the rotation of a monodentate ligand prior to intramolecular proton transfer. In the context of metalorganic vapor-phase epitaxy (MOVPE) using indium precursors, ligand exchange reactions between different organometallic species have been observed, leading to the formation of new species and influencing the composition of deposited materials.
Substitution reactions involving indium hydride species are particularly relevant in organic synthesis, where they are employed as reducing agents. Dihaloindium hydrides, such as Cl₂InH, generated in situ from InX₃ and hydride sources like Bu₃SnH or Et₃SiH, act as reducing reagents capable of transforming various functional groups. These reactions involve the substitution of a halide or other group in the substrate by a hydride from the indium species.
Kinetics and Thermodynamics of Ligand Association and Dissociation
The kinetics and thermodynamics of ligand association and dissociation play a crucial role in the reactivity of indium hydride complexes, influencing the rate and equilibrium of ligand exchange and substitution processes. The rate of ligand exchange in indium complexes can be studied using techniques like NMR spectroscopy, which can provide kinetic data such as activation free energies.
For certain indium complexes, ligand exchange has been found to follow first-order kinetics with respect to the indium complex concentration. The rate-determining step can involve processes like ligand rotation. Factors such as the nature of the solvent can influence the rate of exchange, with basic solvents potentially enhancing the rate.
In some systems involving indium(III) and ligands like nitrilotriacetic acid (NTA) and transferrin, metal exchange processes have been shown to exhibit biphasic kinetics, involving rapid initial interactions followed by slower steps. The thermal stability of indium hydride complexes is also a reflection of the thermodynamics of ligand dissociation; more stable complexes have higher decomposition temperatures, indicating stronger coordination bonds or more favorable decomposition pathways. nih.gov
Stereochemical Outcomes of Substitution Processes
Substitution reactions mediated by indium hydride reagents can exhibit stereoselectivity, leading to the preferential formation of specific stereoisomers. This stereochemical control is important in asymmetric synthesis.
For example, lithium indium hydride reagents (LiPhₙInH₄₋ₙ) have been shown to selectively reduce α-hydroxyketones and α-diketones to meso-1,2-diols with high diastereoselectivities. While the selectivities for β-hydroxyketones and β-diketones were less satisfactory, the ability to achieve high diastereoselectivity in certain reductions highlights the potential for stereochemical control with indium hydride reagents. Indium-catalyzed reductive aldol (B89426) reactions have also demonstrated diastereoselectivity, with the potential to obtain either anti- or syn-selective products depending on the reaction conditions. The rearrangement of substituted epoxides catalyzed by InCl₃ can proceed with complete regioselectivity via cleavage of specific C-O bonds, and the migration of groups like hydrogen or phenyl can be influenced by the substituents present, leading to selective formation of certain carbonyl compounds.
Redox Chemistry of Indium Centers
The redox chemistry of indium centers in this compound and indium hydride complexes is central to their function as reducing agents and their participation in various chemical transformations. Indium can exist in different oxidation states, and its redox properties influence the reaction pathways.
Indium hydrides, particularly those generated in situ, can act as effective reducing agents in organic synthesis. Notably, certain indium hydride species, such as Cl₂InH, have been shown to possess radical character and can participate in radical reduction reactions of organic halides, offering an alternative to traditional radical reagents like tributyltin hydride. The mechanism in these cases likely involves a radical chain process where the indium hydride acts as a chain carrier.
Indium in lower oxidation states can also be used as a one-electron reducing agent. The redox behavior of indium centers can be further influenced by coordination to redox-active ligands, which can undergo reversible oxidation and potentially act as electron sources for the metal center. Studies on indium complexes with such ligands have shown that the indium center can undergo irreversible one-electron and two-electron electrochemical oxidations, depending on the ligand environment. These findings underscore the diverse redox chemistry accessible to indium in different coordination environments.
Oxidation Pathways from Indium(I) to Indium(II/III)
Indium(I) species, including those that could potentially be involved in the chemistry of indium hydrides or generated in situ, are known to act as reducing agents and can be oxidized to higher oxidation states, In(II) and In(III) nih.govresearchgate.netresearchgate.net. Studies on aqueous solutions of In(I) have shown reactions with oxidants proceeding via a two-step sequence involving the formation of a metastable In(II) intermediate, which is then rapidly oxidized to In(III) nih.govcapes.gov.br. Kinetic profiles support this stepwise electron transfer process. For instance, the reaction of In(I) with certain cobalt(III) complexes indicates an In(I) to In(III) transformation, likely mediated by In(II) nih.govcapes.gov.br. The nature of bridging ligands can influence these electron transfer pathways, with evidence suggesting halide-bridged paths are predominant in some cases nih.govcapes.gov.br.
Indium(I) halides, InX, can react with certain substrates via one-electron transfer processes, leading to the formation of dimeric indium(II) derivatives. nationalmaglab.org This suggests that In(II) species, often featuring In-In bonds, can be intermediates in the oxidation of In(I) wikipedia.org. Disproportionation of In(I) compounds can also lead to the deposition of indium metal and the formation of In(II) and In(III) species, depending on the reaction medium and ligands present. researchgate.net
Reduction Mechanisms and Electron Transfer Processes
While the focus is on hydride complexes, understanding reduction mechanisms involving indium is relevant as indium species can participate in electron transfer processes that might be coupled with hydride chemistry. Indium metal itself can act as a reducing agent in organic synthesis, facilitating selective reductions and homocoupling reactions researchgate.net. This reducing ability is attributed to its relatively low first ionization potential researchgate.net.
In the context of hydride chemistry, electron transfer processes can be involved in the generation or reactivity of indium hydride species. For example, the reduction of indium(III) chloride with reducing agents can lead to the formation of indium hydride species organic-chemistry.org. While direct electron transfer from indium hydride complexes as a primary reduction mechanism for substrates is less common compared to hydride transfer, the interplay between electron transfer and hydride delivery can be relevant in certain catalytic cycles. Studies on the reduction of carbonyl compounds by organosilanes in the presence of indium halides have speculated on electron transfer mechanisms, although further corroboration may be needed escholarship.org.
Reactions with Inorganic and Organic Substrates
Indium hydride complexes, particularly stabilized forms, engage in various reactions with inorganic and organic molecules, primarily through the transfer of hydride ligands or participation in hydroelementation processes.
Hydride Transfer Reactions
A key mode of reactivity for indium hydride complexes is the transfer of a hydride (H⁻) to an electrophilic center in a substrate. This is analogous to the reactivity of other group 13 metal hydrides like aluminum and gallium hydrides. mdpi.com The hydridic nature of the In-H bond allows the hydride to act as a nucleophile.
Indium hydrides can participate in the reduction of various functional groups. For example, indium hydrides generated in situ have been shown to reduce activated vicinal dibromides to alkenes. organic-chemistry.org In some catalytic systems, a hydride originating from a surrogate source is transferred to an activated organic moiety, such as an enone, often initiated by coordination to the indium center d-nb.infonih.gov. This hydride transfer can be a crucial step in cyclization reactions. d-nb.infonih.gov
In reactions with transition metal complexes, NHC-stabilized indium trihydride complexes have been observed to act as hydride transfer reagents to the metal center. researchgate.net
Role in Hydroelementation Reactions
Indium compounds, including those that may involve transient indium hydride species or act as Lewis acid catalysts activating substrates for reaction with external hydride sources, play a role in hydroelementation reactions. Hydroelementation involves the addition of an E-H bond (where E is an element like H, B, Si, etc.) across a multiple bond (like C=C, C≡C, C=N).
Indium catalysts, often indium(III) salts, can promote the hydroboration of unsaturated substrates like alkynes, imines, nitriles, and carbodiimides, utilizing pinacolborane (HBpin) or other boranes as the hydroborating agent beilstein-journals.orgucl.ac.ukrsc.org. While the precise mechanism can vary, this often involves the activation of the unsaturated substrate by the indium Lewis acid, followed by the addition of the B-H bond. In some cases, indium hydride species might be involved as intermediates or the active catalytic species, potentially generated from the interaction of the indium precatalyst with the hydroborating agent beilstein-journals.orgucl.ac.uk.
Studies on indium-catalyzed hydroboration of nitriles have proposed mechanisms involving the indium center rsc.org. Similarly, indium hydride species have been implicated in the hydroelementation of iron-coordinated nitriles, leading to the formation of indylimine complexes beilstein-journals.org.
Mechanistic Studies of Reaction Pathways
Mechanistic investigations into reactions involving indium hydride complexes and indium-catalyzed hydroelementation reactions aim to elucidate the step-by-step processes, including the identification of intermediates and transition states.
Proposed Intermediates and Transition States
Mechanistic studies often propose the involvement of specific intermediates and transition states to explain the observed reactivity and selectivity. In indium-catalyzed cycloisomerization reactions of enynes, computational studies have suggested that the reaction proceeds through transition states involving the nucleophilic attack of an alkene on an indium-activated alkyne acs.org. These studies can provide insights into the energy profiles of the reactions and the factors governing stereoselectivity. acs.org
In indium-catalyzed transfer hydrogenation reactions, proposed mechanisms involve the coordination of the indium catalyst to the substrate, followed by hydride transfer to form intermediates such as Wheland complexes or furan-indium complexes d-nb.infonih.gov. Deuterium (B1214612) labeling studies can provide valuable information about the origin of hydrogen atoms in the product and help support or refute proposed intermediates and transition states d-nb.infonih.gov.
For hydroboration reactions catalyzed by indium compounds, mechanistic studies, including stoichiometric reactions and kinetic analysis, are employed to understand the reaction pathways. rsc.org While specific indium hydride intermediates in these catalytic cycles might be transient, their involvement in hydride transfer steps is often considered.
Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to probe the intermediates and transition states in reactions involving main group metal complexes, including those of indium acs.orgresearchgate.net. These calculations can help to understand the electronic structure and stability of proposed species and the energy barriers for different reaction pathways. acs.orgresearchgate.net For example, DFT studies have been used to investigate the formation of indenes from certain complexes, identifying key intermediates and transition states researchgate.net.
This compound, the IUPAC name for indium trihydride (InH₃), is a fundamental compound in indium chemistry. While the parent compound InH₃ is inherently labile, its reactivity and potential applications are significantly explored through the study of stabilized indium hydride complexes. The intrinsic instability of InH₃ is attributed to the weakness of the In-H bond and facile decomposition pathways, often thought to involve associative mechanisms mediated by In-H-In bridges acs.org.
The stabilization of the InH₃ moiety is crucial for investigating its reactivity. This is typically achieved through coordination with Lewis bases, forming indium trihydride complexes of the stoichiometry InH₃Lₙ (n = 1 or 2) wikipedia.org. Examples of stabilizing ligands include bulky tertiary phosphines and N-heterocyclic carbenes (NHCs) acs.orgrsc.orgacs.orgrsc.org. These complexes exhibit enhanced thermal stability compared to the free trihydride acs.orgacs.org.
The reactivity of these stabilized indium hydride complexes can vary significantly depending on the coordinating ligand and the reaction environment. For instance, the decomposition pathways of a stable NHC-stabilized indium trihydride complex, [InH₃{CN(Mes)C₂H₂N(Mes)}] (Mes = 2,4,6-trimethylphenyl), are solvent-dependent acs.orgacs.org. In toluene (B28343), decomposition leads to the liberation of the free carbene and deposition of indium metal. In tetrahydrofuran, hydrogen transfer occurs in the presence of indium metal. In dichloromethane (B109758), chloride abstraction from the solvent yields a mixed indium hydride chloride complex acs.org.
Reactions with other species have also been investigated. A carbene-stabilized indium trihydride complex, [In(H)₃(IMes)], has been shown to react with transition metal complexes, demonstrating reactivity as both a hydride anion source and a carbene transfer reagent researchgate.net. For example, its reaction with nickelocene (B73246) resulted in the formation of a nickel hydride complex, [Ni(Cp)(H)(IMes)] researchgate.net.
The stability of indium hydride complexes is influenced by the nature of the coordinating ligand. Complexes with highly nucleophilic or bulky ligands tend to exhibit greater stability acs.orgacs.orgrsc.org. The thermal stability of some characterized indium trihydride complexes is presented in the table below, illustrating the impact of ligand choice.
| Compound | Ligand Type | Stability Conditions | Reference |
| [InH₃{CN(Mes)C₂H₂N(Mes)}] | NHC | Thermally stable (dec 115 °C) | acs.orgacs.org |
| [InH₃{CN(Prⁱ)C₂Me₂N(Prⁱ)}] | NHC | Unstable in solution above -20 °C, solid state above -5 °C | acs.org |
| [InH₃(PCy₃)] (Cy = cyclohexyl) | Tertiary Phosphine (B1218219) | Decomposes slowly at 25 °C in solution, 50 °C solid state | acs.orgrsc.org |
Computational Verification of Reaction Mechanisms
Computational methods play a vital role in understanding the nature and reactivity of indium hydrides and their complexes. Density Functional Theory (DFT) and ab initio quantum chemistry methods are employed to investigate the geometries, bonding, and thermodynamic stability of indium hydride species, including InH₃ and larger clusters acs.orgucla.edumdpi.com. These studies have revealed that the bonding in indium hydrides can differ from classical electron-counting rules, featuring multi-center bonds and a tendency for indium to retain a lone pair mdpi.com.
Computational studies have also been applied to investigate the mechanisms of reactions involving indium species. For example, DFT calculations have been used to elucidate the mechanism of indium(III)-catalyzed cascade cycloisomerization reactions udc.esacs.org. These studies can provide insights into transition states and energy barriers, aiding in the understanding and verification of proposed reaction pathways. While direct computational studies specifically detailing the reaction mechanism between InH₃ and other indium hydride complexes are not widely reported in the provided search results, the application of these computational techniques to related indium chemistry demonstrates their utility in verifying reaction mechanisms within this field.
Computational analysis can help to:
Predict the stability of different indium hydride structures and complexes mdpi.com.
Elucidate bonding characteristics (e.g., presence of multi-center bonds) mdpi.com.
Determine reaction pathways and energy profiles for transformations involving indium species udc.esacs.org.
For instance, computational studies on indium(III)-catalyzed cycloisomerization reactions have calculated activation energies for key transition states, providing theoretical support for the proposed reaction mechanism involving electrophilic activation of the alkyne and subsequent cyclization steps udc.esacs.org.
| Reaction Step (Example: Indium(III)-catalyzed cycloisomerization) | Calculated Activation Energy (kcal/mol) | Reference |
| 6-endo-dig cyclization (from Z-isomer) | 17.3 | acs.org |
| 6-endo-dig cyclization (from E-isomer) | 18.9 | acs.org |
These computational approaches, while applied here to an indium-catalyzed process, are representative of the methods that can be used to computationally verify reaction mechanisms involving indium hydride complexes, providing valuable theoretical data to complement experimental observations.
Coordination Chemistry of Indium Hydrides and Indigane Containing Ligands
Nature of Indium-Ligand Bonding Interactions
σ-Bonding and π-Interactions
Sigma (σ) bonding is a fundamental interaction in indium coordination complexes, arising from the overlap of ligand orbitals (typically lone pairs or σ-symmetric orbitals) with appropriate valence orbitals on the indium atom. This forms a direct, head-on overlap along the metal-ligand axis.
In addition to σ-bonding, π-interactions can play a significant role, particularly with ligands possessing π systems or available p orbitals. These interactions can be categorized as π-donation or π-acceptance. In π-donation, electron density from occupied ligand π-orbitals or p-orbitals is donated to empty or partially filled d-orbitals on the indium center. Conversely, in π-acceptance (also known as π-backbonding), electron density from occupied metal d-orbitals is donated into empty ligand π* antibonding orbitals youtube.comhuntresearchgroup.org.uk. The nature and extent of these π-interactions depend on the electronic properties of both the indium center and the coordinated ligands libretexts.org. For instance, ligands like halides can act as π-donors due to lone pairs in perpendicular p orbitals that can interact with metal d orbitals reddit.com.
Donor-Acceptor Interactions
Coordination complexes are fundamentally formed through donor-acceptor interactions, where ligands act as Lewis bases by donating electron pairs to the central metal atom or ion, which acts as a Lewis acid byjus.com. Indium trihalides, for example, are known Lewis acids and form addition compounds with various ligands chemeurope.com. The strength of these donor-acceptor interactions is influenced by factors such as the electronegativity of the donor atom, the size of the ligand, and the electronic state of the indium center libretexts.org. The cooperative effects between highly basic ligands and electronegative atoms like chlorides have been observed in the structural Lewis acid-base chemistry of heavier main-group elements, including indium .
Diversity of Coordination Geometries Around Indium Centers
Indium exhibits a rich diversity in its coordination geometries, which are dictated by the coordination number and the steric and electronic demands of the ligands. The coordination number, defined as the number of ligand donor atoms bonded to the central metal atom, can vary, and while a specific coordination number does not guarantee a single geometry, certain geometries are more common for particular coordination numbers libretexts.orgwikipedia.org.
Tetrahedral, Trigonal Planar, and Other Geometries
Common coordination geometries observed for indium complexes include tetrahedral, trigonal planar, and octahedral arrangements chemeurope.comlibretexts.orgwikipedia.orglibretexts.orgrsc.org. For indium(III) halides, addition compounds with tetrahedral, trigonal bipyramidal, and octahedral geometries are known chemeurope.com. Trigonal planar geometry has been observed for indium with a coordination number of 3 libretexts.orgtdl.org. Tetrahedral geometry is also possible for a coordination number of 4 libretexts.orglibretexts.org. Octahedral geometry, where six ligands are symmetrically arranged around the metal center, is a very common geometry for metal complexes, including those of indium wikipedia.orglibretexts.orgrsc.org. Distorted octahedral geometries have been reported in indium(III) complexes rsc.org.
Beyond these common forms, other geometries such as square planar chemeurope.comlibretexts.orgrsc.orgnih.gov, trigonal bipyramidal chemeurope.comlibretexts.orgd-nb.info, pentagonal bipyramidal libretexts.org, square antiprism libretexts.org, and dodecahedron libretexts.org have been observed in coordination chemistry and can potentially be realized with indium depending on the ligands. For simple indium(III)-DOTA complexes, a seven-coordinate geometry is favored in solution, while an eight-coordinate geometry is seen in the solid state nih.gov. Indium(II) in a metallocycle complex has been reported with a distorted square-planar geometry nih.gov.
Influence of Ligand Sterics and Electronics
The specific coordination geometry adopted by an indium complex is significantly influenced by the steric and electronic properties of the coordinating ligands libretexts.orgrsc.org. Sterically demanding ligands can lead to lower coordination numbers or distorted geometries to minimize unfavorable interactions between ligand bulk rsc.org. Electronic factors, such as the electron-donating or withdrawing nature of ligand substituents, can affect the strength and directionality of the indium-ligand bonds, thereby influencing the preferred geometry rsc.org. The bite angle of chelating ligands also plays a role in distorting ideal geometries, as seen in distorted octahedral indium(III) complexes rsc.org. The ability to tune the steric and electronic properties of ligands, such as through modifications to arylimino fragments in bis(arylimino)acenaphthene (Ar-BIAN) ligands, allows for precise control over the structural and electronic properties of indium complexes ntu.edu.sg.
Synthesis and Characterization of Multimetallic Indium Complexes
The synthesis of multimetallic indium complexes, containing more than one metal center, is an active area of research due to their potential for cooperative effects and novel properties nih.gov. These complexes can feature direct metal-metal bonds or be bridged by ligands.
Synthetic routes to indium complexes often involve the reaction of indium salts or organoindium precursors with the desired ligands nih.govrsc.orgacs.org. Mechanochemical approaches, utilizing solid-state milling, have emerged as a "greener" synthetic method for preparing main-group indium(III) complexes with ligands like bis(imino)acenaphthene (BIAN), offering advantages such as reduced solvent usage and shorter reaction times researchgate.net.
Characterization of multimetallic indium complexes employs a range of spectroscopic and analytical techniques to confirm their composition, structure, and bonding. Single-crystal X-ray diffraction is a powerful tool for determining the solid-state molecular structure, including coordination geometries and bond lengths nih.govnih.govrsc.org. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the solution-state structure and dynamics nih.govacs.org. Infrared (IR) spectroscopy can help identify the presence of specific functional groups and coordination modes acs.org. Elemental analysis confirms the empirical formula nih.govacs.org. Electrochemical methods and UV-vis spectroscopy can probe the electronic properties and redox behavior of these complexes ntu.edu.sgresearchgate.net. Theoretical methods, such as Density Functional Theory (DFT), are also used to investigate the electronic structure and bonding in indium complexes, including indium hydrides ntu.edu.sgmdpi.comresearchgate.netnih.gov.
Indium-Bridged Ferrocenophanes and Related Metallocenes
Indium-bridged ferrocenophanes are organometallic compounds featuring one or more indium atoms bridging the cyclopentadienyl (B1206354) (Cp) rings of a ferrocene (B1249389) unit. The synthesis and characterization of both Current time information in San Francisco, CA, US.ferrocenophanes (one bridging atom) and [1.1]ferrocenophanes (two bridging atoms) containing indium have been reported. acs.orgresearchgate.netnih.gov These compounds are typically synthesized via salt metathesis reactions between dilithioferrocene species and indium dihalides. acs.orgnih.gov For instance, the reaction of dilithioferrocene with intramolecularly coordinated indium dihalides like Ar'InX₂ (Ar' = 2-(Me₂NCH₂)C₆H₄; X = Cl, I) yields indium-bridged [1.1]ferrocenophanes. acs.org
Structural studies have shown that these indium-bridged ferrocenophanes can exist as different conformers, such as anti isomers with trans orientations of pendant donor groups. acs.orgacs.org The electrochemical properties of these complexes have also been investigated, revealing stepwise redox chemistry for the indium-bridged [1.1]ferrocenophanes. acs.org Some indium-bridged Current time information in San Francisco, CA, US.ferrocenophanes have been shown to undergo ring-opening polymerization, leading to the formation of metallopolymers. researchgate.netnih.gov
An example of an indium-bridged [1.1]ferrocenophane is [(Me₂Ntsi)In(η⁵-C₅H₄)₂Fe]₂, where Me₂Ntsi = C(SiMe₃)₂SiMe₂NMe₂. This compound was synthesized from the reaction of dilithioferrocene and (Me₂Ntsi)InX₂ (X = Cl, I). acs.org X-ray analysis revealed an anti isomer structure. acs.org Solution studies by NMR spectroscopy indicated fluxional behavior, with the presence of different isomers in equilibrium at varying temperatures. acs.org
Heterobimetallic Systems Involving Indium
Indium participates in the formation of various heterobimetallic complexes, where it is bonded to one or more other metal centers, often transition metals or other main group elements. These systems exhibit diverse structures and reactivities, influenced by the interplay between the different metal centers and bridging ligands. nih.govresearchgate.netnih.gov
Examples of heterobimetallic indium complexes include those with transition metal carbonyls. rsc.orgacs.org For instance, bimetallic neutral and anionic complexes based on indium(III) phthalocyanine (B1677752) and transition metal carbonyls like [Co(CO)₄]⁻ and [Mn(CO)₅]⁻ have been synthesized. rsc.org These complexes can be obtained through the reduction of indium(III) phthalocyanine chloride in the presence of transition metal carbonyls. rsc.org
Indium also forms heterobimetallic complexes with other main group elements. Studies have explored the synthesis and reactivity of organoindium transition metal complexes. acs.org The coordination chemistry of indium at transition metal centers involves the interaction of organoindium fragments with d-block metals. nih.gov
Heterobimetallic complexes involving indium have been investigated for various applications, including medical imaging. beilstein-journals.org The synthesis of heterobimetallic complexes incorporating indium and other metals like manganese or gadolinium within a single molecular framework has been explored for potential bimodal contrast agents. beilstein-journals.org
Stability and Reactivity of Indium-Hydride Bonds within Complexes
The stability of indium-hydride (In-H) bonds is a crucial aspect of the chemistry of indigane-containing compounds. Unlike the relatively stable heavier group 13 hydrides, the parent indium trihydride (InH₃) is highly unstable and decomposes above -90 °C. wikipedia.orgresearchgate.net The instability is attributed to facile decomposition pathways, including the formation of In-H-In bridging bonds and the elimination of hydrogen gas and indium metal. wikipedia.orgrsc.org
However, the coordination of InH₃ to suitable ligands can significantly enhance its stability. Lewis base adducts of InH₃ with ligands such as N-heterocyclic carbenes (NHCs) and phosphines have shown improved thermal stability compared to the free trihydride. wikipedia.orgresearchgate.netrsc.orgrsc.orgcardiff.ac.uk For example, the NHC-stabilized complex [InH₃(IMes)] (IMes = 1,3-dimesitylimidazol-2-ylidene) is stable at ambient temperature in the solid state and decomposes at 115 °C. rsc.org Bulky ligands can confer kinetic stability by preventing the formation of destabilizing In-H-In bridges. researchgate.net
Studies on the decomposition of indium hydride complexes in solution have identified products such as ligand-H₂ adducts, H₂, and indium metal, indicating that hydride alkyl activation can be a pathway for decomposition. rsc.org The rate and pathway of decomposition can be influenced by factors such as temperature and ligand steric bulk. rsc.org
Theoretical studies have also investigated the stability and bonding of indium hydrides, including small clusters like In₂Hₓ and In₃Hᵧ. mdpi.com These studies suggest that indium hydrides can exhibit non-classical bonding patterns, including multi-center bonds, and that the thermodynamic stability towards H₂ dissociation varies depending on the specific stoichiometry. mdpi.com
Applications in Metallopolymer Synthesis and Polymerization Chemistry
Indium complexes, including those with potential In-H functionalities or related structures, have emerged as effective catalysts and components in the synthesis of metallopolymers and in various polymerization reactions. acs.orgrsc.orgnih.gov
Indium compounds, particularly indium(III) complexes, have been widely explored as Lewis acid catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and β-butyrolactone, which are important monomers for producing biodegradable polymers like poly(lactic acid) (PLA) and poly(hydroxybutyrate) (PHB). acs.orgrsc.orgnih.govubc.caresearchgate.netrsc.orgd-nb.inforsc.orgresearchgate.net
Various indium complexes supported by different ligand architectures, including chiral dinuclear complexes with diaminophenolate, salen, and salan ligands, have demonstrated high activity and control over polymerization, influencing factors such as reaction rate, molecular weight, and stereoselectivity (e.g., producing isotactic or heterotactic PLA). acs.orgnih.govubc.carsc.orgd-nb.info The design of hemilabile ligands in cationic indium complexes has been shown to tune their stability and reactivity in ROP of epoxides and lactide. rsc.orgrsc.org
Indium-based catalysts can mediate controlled and even "immortal" polymerization under certain conditions, allowing for the synthesis of polymers with narrow molecular weight distributions and the formation of block copolymers. ubc.caresearchgate.netresearchgate.net The mechanism of polymerization can involve coordination-insertion pathways. rsc.orgresearchgate.net
Beyond catalytic applications, indium can also be incorporated into the polymer backbone to form metallopolymers. mdpi.comnih.govnih.gov For example, the synthesis of metal-polymer complexes between indium and copolymers containing chelating ligands like N-vinyldithiocarbamate has been reported. mdpi.com Electropolymerization techniques have also been used to create thin films of conducting metallopolymers containing metal complexes, although specific examples with indium in this context were less prominent in the search results compared to other metals like palladium and platinum. nih.gov
Catalytic Applications of Indium and Indigane Based Compounds
Indium Compounds as Lewis Acid Catalysts
Indium(III) compounds, such as indium trichloride (B1173362) (InCl₃), indium tribromide (InBr₃), and indium triiodide (InI₃), are widely employed as Lewis acid catalysts. eurekaselect.comresearchgate.netd-nb.infonih.gov Compared to lighter group 13 Lewis acids like boron and aluminum compounds, indium(III) Lewis acids are often less reactive but exhibit higher chemoselectivity and tolerance towards various organic functional groups, including alcohols and amines. syncatmeth.es Notably, they can even be effective in protic media, which is advantageous for many reactions. syncatmeth.eseurekaselect.com
Mechanisms of Lewis Acid Activation
Lewis acids function by accepting electron pairs from a substrate, thereby activating it towards nucleophilic attack or other transformations. Indium(III) Lewis acids can act as both σ-Lewis acids and π-Lewis acids. syncatmeth.es
σ-Lewis Acid Activation: In this mode, the indium center coordinates with a lone pair of electrons on an atom (like oxygen or nitrogen) in the substrate. This coordination increases the electrophilicity of an adjacent atom, making it more susceptible to attack by a nucleophile. This is a common mechanism in reactions like nucleophilic additions to carbonyl compounds, Friedel-Crafts reactions, and Michael additions. syncatmeth.eseurekaselect.comnih.gov For instance, in intramolecular Friedel-Crafts reactions of allylic bromides and arenes, In(III) salts can activate the allylic bromide through coordination to the halide, promoting cyclization. nih.gov
π-Lewis Acid Activation: Indium(III) can also coordinate with unsaturated systems such as alkenes and alkynes through their π electrons. syncatmeth.es This interaction polarizes the π system, making the carbon atoms more electrophilic and facilitating the addition of nucleophiles. This mechanism is relevant in reactions like the intramolecular hydroarylation of aryl propargyl ethers catalyzed by indium triiodide, where the indium(III) activates the alkyne towards nucleophilic attack by the arene. syncatmeth.es
Scope of Reactions Mediated by Indium Lewis Acids
Indium Lewis acids catalyze a diverse array of organic reactions. Their tolerance to water and functional groups makes them suitable for various synthetic applications. eurekaselect.com
Key reaction classes catalyzed by indium Lewis acids include:
Nucleophilic Addition Reactions: Additions to aldehydes and ketones. syncatmeth.es
Diels-Alder Reactions: Promoting cycloaddition reactions. syncatmeth.eseurekaselect.comnih.gov
Friedel-Crafts Reactions: Including alkylations and acylations, as well as intramolecular cyclizations. syncatmeth.eseurekaselect.comnih.govnih.gov Indium(III) salts have shown effectiveness in catalyzing intramolecular Friedel-Crafts reactions of allylic bromides and arenes, even with deactivated arenes. nih.gov
Conjugate Additions: Such as Michael reactions. eurekaselect.comnih.gov
Multi-component Coupling Reactions: Enabling the formation of multiple bonds in a single step. eurekaselect.com
Cycloisomerization Reactions: Indium(III) halides, like InI₃, catalyze the cascade cycloisomerization of 1,5-enynes with pendant aryl nucleophiles, forming tricyclic frameworks. acs.org
Hydroarylation and Hydroalkoxylation: Catalyzing the addition of arenes or alcohols across unsaturated bonds. syncatmeth.esnih.gov Indium halides (InBr₃, InI₃) catalyze the hydroalkoxylation of o-alkynyl phenols to produce benzo[b]furans. syncatmeth.es
Sulfenylation Reactions: Indium chloride has been used as a Lewis acid catalyst for the synthesis of 3-sulfenylindoles. researchgate.net
Role in Hydrogenation and Dehydrogenation Processes
Indium and indigane-based compounds, including indium hydrides, play significant roles in catalytic hydrogenation and dehydrogenation reactions. indium.comroyalsocietypublishing.orgnih.govresearchgate.netxmu.edu.cnacs.orgresearchgate.netnih.govacs.orgresearchgate.net
Heterogeneous and Homogeneous Catalysis
Indium catalysis in hydrogenation and dehydrogenation can occur in both heterogeneous and homogeneous systems. royalsocietypublishing.orgsigmaaldrich.comsavemyexams.com
Heterogeneous Catalysis: Indium is incorporated into solid catalysts, often in combination with other metals or supported on materials like metal oxides or zeolites. indium.comresearchgate.netxmu.edu.cnacs.orgresearchgate.netacs.orgresearchgate.net Examples include indium oxide (In₂O₃) based catalysts and indium-promoted catalysts. researchgate.netacs.org Heterogeneous catalysts offer advantages in terms of separation and recycling. sigmaaldrich.com Indium's unique electronic structure and ability to form alloys make it an effective component in heterogeneous catalysts for hydrogenation and dehydrogenation. indium.com Supported indium hydride species on zeolites have been identified as active sites for nonoxidative dehydrogenation of alkanes. acs.orgresearchgate.net
Homogeneous Catalysis: Indium compounds can also function as homogeneous catalysts, dissolved in the reaction mixture. royalsocietypublishing.orgsigmaaldrich.com While less common for simple hydrogenation/dehydrogenation compared to transition metals, indium Lewis acids can be involved in transfer hydrogenation reactions. d-nb.infonih.govnih.govresearchgate.net Frustrated Lewis pairs (FLPs) involving indium Lewis acids have been shown to heterolytically split H₂ and catalyze imine hydrogenation. nih.govroyalsocietypublishing.org
Proposed Catalytic Cycles
Catalytic cycles for indium-mediated hydrogenation and dehydrogenation vary depending on the specific reaction and catalyst system.
In transfer hydrogenation catalyzed by indium Lewis acids like InBr₃, a proposed mechanism involves the Lewis acid activating the substrate (e.g., an enone). A hydride source (e.g., a dihydroaromatic compound) then transfers a hydride to the activated substrate. The indium catalyst is regenerated during the cycle. d-nb.infonih.govnih.govresearchgate.net For instance, in the reductive cyclization of 2-alkynyl enones catalyzed by InBr₃, the cycle is proposed to involve Michael addition of a hydride to the enone, followed by Lewis-acid-assisted cyclization and regeneration of the catalyst. d-nb.infonih.govresearchgate.net
In heterogeneous dehydrogenation catalyzed by supported indium hydrides, such as [InH₂]⁺ on CHA zeolites, the mechanism for alkane dehydrogenation is suggested to involve these indium hydride species as the active sites. acs.orgresearchgate.net
For FLP catalysis involving indium Lewis acids, the mechanism for H₂ splitting and hydrogenation typically involves the cooperative action of the Lewis acid and a Lewis base (e.g., a phosphine) to cleave the H-H bond heterolytically, followed by hydride transfer to the substrate. nih.govroyalsocietypublishing.org
Catalysis in Carbon Dioxide Reduction
Indium-based catalysts have emerged as promising materials for the catalytic reduction of carbon dioxide (CO₂), particularly for the production of valuable chemicals like formic acid (HCOOH) and carbon monoxide (CO). nih.govindium.comresearchgate.netacs.orgbohrium.comresearchgate.netacs.orgacs.orgrsc.orgacs.org
Indium-based catalysts, including indium metal, indium oxide (In₂O₃), and bimetallic indium catalysts (e.g., Cu-In, In-Ag, In-Rh), have shown significant activity and selectivity in electrochemical CO₂ reduction (CO₂RR). nih.govacs.orgbohrium.comresearchgate.netacs.orgacs.orgrsc.orgacs.org
Research findings highlight the ability of indium catalysts to selectively produce HCOOH. researchgate.netrsc.org However, recent studies have also demonstrated that tuning the catalyst structure and composition can lead to selective CO production. bohrium.comresearchgate.netacs.orgacs.org For example, bimetallic copper-indium catalysts can be tuned to selectively produce either CO or HCOOH by varying the metal ratio, which affects the catalyst structure and the binding strength of key reactive intermediates. bohrium.comresearchgate.net Atomic indium catalysts anchored on N-doped carbon have shown high selectivity and turnover frequency for CO production from CO₂ electroreduction. acs.org
Indium oxide-based catalysts, including supported In₂O₃ and In₂O₃-ZrO₂, are also being investigated for CO₂ hydrogenation to methanol. researchgate.netacs.orgacs.org The preparation method can significantly influence the catalytic performance, affecting properties like the content and crystallinity of In(0) and the presence of oxygen vacancies, which are crucial for CO₂ adsorption and activation. acs.orgrsc.orgacs.org
Proposed mechanisms for CO₂ reduction on indium-based catalysts often involve the adsorption and activation of CO₂ on the catalyst surface, followed by hydrogenation steps. For HCOOH production, a formate (B1220265) intermediate is typically involved. acs.orgacs.org For CO production, different pathways may be favored depending on the catalyst structure and reaction conditions. bohrium.comacs.org The interaction between indium species and support materials, as well as the presence of oxygen vacancies, can play a critical role in facilitating hydrogen activation and influencing the reaction pathway and selectivity. acs.orgresearchgate.net
Electrochemical and Photochemical Reduction Schemes
Indium-based materials have demonstrated efficacy as catalysts in both electrochemical and photochemical reduction processes, particularly in the context of converting small molecules like carbon dioxide and nitrogen oxides into value-added chemicals.
In electrochemical reduction, indium and indium oxide have been explored as electrocatalysts for the reduction of carbon dioxide (CO2). These catalysts can selectively produce valuable products such as formate (HCOO⁻) or carbon monoxide (CO). rsc.orgresearchgate.netrsc.orgsciopen.com The selectivity towards formate is often observed with metallic indium and indium oxide electrocatalysts. rsc.org However, in situ electrochemical reduction of In2O3 nanocatalysts can lead to the formation of an In⁰-In2O3 composite, which alters the selectivity to favor CO production with high efficiency. rsc.org Indium incorporated into sulfur-doped graphene has also been reported as an effective electrocatalyst for the reduction of nitrate (B79036) (NO3⁻) to ammonia (B1221849) (NH3). researchgate.net This application highlights the potential of indium in mitigating nitrogen pollution and synthesizing ammonia under mild conditions. researchgate.net
Photochemical reduction schemes utilizing indium-based catalysts have also been investigated. Indium oxide nanocrystals have shown enhanced photo-catalytic activity in the conversion of CO2. americanelements.com Studies on the mechanism of photocatalytic CO2 reduction on indium oxide surfaces suggest the involvement of hydride species, which can be formed from the dissociation of H2 on indium sites. acs.org These hydride species play a role in the hydrogenation of CO2 to form intermediates like formate. acs.org
Design of Indium-Based Electrocatalysts
The design of indium-based electrocatalysts focuses on controlling the material's structure, morphology, and composition to optimize catalytic activity, selectivity, and stability. For electrochemical CO2 reduction, strategies include the synthesis of bimetallic indium-zinc nanocrystals, where the interfacial sites can enhance the selectivity for formate production. researchgate.net Controlling charge density redistribution through the incorporation of heteroatoms, such as nitrogen in indium oxide, has been identified as crucial for creating active sites and improving electrocatalytic performance in reactions like triiodide reduction in dye-sensitized solar cells. griffith.edu.au The use of supports like sulfur-doped graphene can also confine indium species, providing abundant active sites and influencing the electronic structure for enhanced nitrate reduction to ammonia. researchgate.net The morphology of indium-based catalysts, such as the formation of nanoscale "core-shell" structures, can also impact their performance in electrochemical reduction reactions. researchgate.net
Cross-Coupling Reactions and Organometallic Catalysis
Organoindium reagents have emerged as valuable and versatile coupling partners in transition metal-catalyzed cross-coupling reactions, offering advantages such as high functional group tolerance and chemoselectivity. syncatmeth.esrsc.org These reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Organoindium compounds can be prepared through various methods, including transmetalation, direct insertion, and indation of alkynes. syncatmeth.es Their utility in cross-coupling stems from their ability to readily transmetalate organic groups to various transition metal complexes, including palladium, nickel, rhodium, copper, and iron. syncatmeth.es
Palladium-Catalyzed Cross-Coupling of Chlorinated this compound Derivatives
Palladium-catalyzed cross-coupling reactions involving organoindium reagents are well-established. nih.govsyncatmeth.esrsc.orgacs.orgthieme-connect.com While specific research directly naming "chlorinated this compound derivatives" (such as InH2Cl or InHCl2) as coupling partners in palladium catalysis is not explicitly detailed in the provided search results, indium trichloride (InCl3) is a common indium source used in the synthesis of organoindium compounds and can be involved in catalytic systems. Organoindium chlorides (e.g., RInCl2, R2InCl) are also known and participate in cross-coupling reactions. syncatmeth.es
Organoindium reagents, generated in situ or pre-synthesized, can react with various organic electrophiles, including aryl halides, alkenyl halides, alkyl halides, triflates, and tosylates, under palladium catalysis to form new carbon-carbon bonds. nih.govsyncatmeth.esthieme-connect.comnih.govresearchgate.net These reactions often proceed under mild conditions and exhibit good tolerance towards different functional groups. rsc.orgthieme-connect.com For instance, palladium-catalyzed allyl cross-coupling reactions have been achieved using allylindium species generated in situ from allyl acetates, indium, and indium trichloride. nih.govresearchgate.net
Thiol-Ene Click Reactions Facilitated by this compound Complexes
Thiol-ene reactions are a class of click reactions that form thioether linkages through the addition of a thiol to an alkene. mdpi.comresearchgate.netmdpi.com These reactions can be initiated by radicals (thermally or photochemically) or catalyzed by acids or bases. researchgate.netmdpi.comfrontiersin.org While the provided search results discuss the general principles and applications of thiol-ene reactions, including their use in polymer chemistry and peptide science, and mention Lewis acid catalysis in hydrothiolation, there is no direct information specifically linking "this compound complexes" (indium hydride adducts) to the catalysis or facilitation of thiol-ene click reactions. mdpi.comresearchgate.netmdpi.comfrontiersin.org Indium compounds, particularly indium(III) salts, are known Lewis acids and could potentially catalyze certain polar variations of the thiol-ene reaction, but specific examples involving indium hydride complexes were not found in the search results. researchgate.netmdpi.comsyncatmeth.es
Polymerization Catalysis
Indium compounds, particularly indium(III) complexes, have demonstrated significant activity as catalysts and initiators in polymerization reactions, most notably in the ring-opening polymerization (ROP) of cyclic monomers. americanelements.comacs.orgubc.canih.govrsc.orgresearchgate.net
Indium-Mediated Ring-Opening Polymerization
Indium-mediated ROP has been successfully applied to the polymerization of cyclic esters, such as lactide, and cyclic carbonates, leading to the formation of biodegradable polyesters and polycarbonates. acs.orgubc.canih.govresearchgate.net This area of research is driven by the growing demand for sustainable and biodegradable polymeric materials. nih.gov
Indium complexes bearing various ligand systems, including phosphasalen, salen, and salan ligands, have been developed as effective ROP catalysts. americanelements.comacs.orgnih.gov These catalysts can achieve controlled polymerization, yielding polymers with narrow molecular weight distributions. ubc.ca Mechanistic studies of indium-catalyzed ROP often suggest a coordination-insertion mechanism, where the monomer coordinates to the indium center, followed by insertion into an indium-alkoxide or indium-polymer chain bond. acs.orgresearchgate.net The nature of the ligand and the possibility of catalyst aggregation (forming mononuclear or dinuclear species) can significantly influence the catalytic activity and stereoselectivity of the polymerization. acs.orgnih.gov For instance, phosphasalen indium complexes have shown high rates and isoselectivities in the ROP of rac-lactide, and evidence suggests a mononuclear mechanism for some indium catalysts in the copolymerization of CO2 and epoxides. americanelements.comacs.org
Data on the performance of different indium catalysts in ROP can illustrate their effectiveness.
| Catalyst Type | Monomer(s) | Key Features | Reference |
| Phosphasalen Indium Complexes | rac-Lactide, CO2/Epoxide | High rates, isoselectivity (rac-lactide), mononuclear mechanism (CO2/epoxide copolymerization) | americanelements.comacs.org |
| Chiral Dinuclear Indium Complexes | rac-Lactide, cyclic esters | Highly active, moderately isoselective, living/immortal polymerization, aggregation effects | nih.gov |
| Cationic Alkyl Indium Complexes | Epichlorohydrin, Cyclohexene oxide, rac-Lactide | Tunable reactivity with hemilabile ligands, alkyl-initiated mechanism (rac-lactide) | rsc.org |
| Indium(III) Complexes | Lactide, β-butyrolactone, ε-caprolactone | First reported indium-based catalysts for lactide/β-butyrolactone ROP, controlled polymerization | ubc.ca |
Olefin Polymerization
The development of catalysts for olefin polymerization remains a significant area of research, aiming to create polymers with tailored properties. Indium and indium-based compounds have been explored in this field, often as components of catalyst systems. Research has investigated group IV metal complexes incorporating indium-bridged amido ligands as potential olefin polymerization catalysts. acs.orgacs.org
Studies have shown that certain indium-bridged chelating diamide (B1670390) group IV metal complexes can act as active catalysts for olefin polymerization when combined with appropriate activators. acs.orgacs.org For instance, a group IV metal complex featuring an indium-bridged amido ligand was synthesized and demonstrated activity in ethylene (B1197577) polymerization upon activation. acs.orgacs.org However, the catalytic efficiencies of these indium-bridged systems have been reported to be considerably lower than those of conventional cyclopentadienyl (B1206354) (Cp)-based catalysts. acs.orgacs.org Additionally, the polymers produced using these catalysts were found to have broader polydispersities compared to those obtained with Cp-based single-site catalytic systems. acs.orgacs.org
Efforts have been made to extend the class of Lewis acid bridged bis(amide)-based complexes to include an indium bridge, with research focused on determining if this inclusion leads to improved catalytic properties compared to analogous diboron-bridged systems. acs.orgacs.org While active, the indium-bridged analogues have shown low activities and stability. acs.orgacs.org
The mechanism of transition-metal-catalyzed olefin polymerization typically involves the coordination of the olefin to the catalytic site followed by insertion of the coordinated monomer into the metal-carbon bond. researchgate.net The nature of the catalytic site influences polymer properties such as chain length, stereoregularity, and copolymer composition. researchgate.net While conventional Ziegler-Natta catalysts have multiple active sites, single-site catalysts, which possess only one type of active center, lead to polymers with narrower molecular weight distributions. researchgate.net Research into indium-based systems contributes to the exploration of different metal centers and ligand architectures for achieving controlled olefin polymerization.
Sustainable Catalysis with Indium-Based Systems
Sustainable catalysis is a crucial aspect of modern chemistry, focusing on environmentally friendly processes. Indium compounds are being increasingly utilized in sustainable catalytic applications due to their favorable properties, such as lower toxicity compared to some other metal catalysts and tolerance towards various functional groups. indium.commdpi.comacs.org
Indium(III) compounds, particularly indium(III) chloride (InCl₃), are well-established Lewis acid catalysts in organic synthesis and have found applications in various chemical transformations relevant to sustainability. indium.commdpi.comacs.orgwikipedia.orgamericanelements.com These include Friedel-Crafts reactions, cycloaddition reactions, and various coupling reactions. mdpi.com The water solubility of typical indium compounds like chlorides and nitrates is advantageous for easy cleaning and potential aqueous recycling, aligning with green chemistry principles. indium.com
Metal-containing ionic liquids based on indium(III) have also gained attention as highly active and easier-to-handle forms of catalysts for organic synthesis. mdpi.com These ionic liquids can exhibit high Lewis acidity, which is tunable based on the composition with the metal salt. mdpi.com
Beyond traditional organic transformations, indium-based catalysts are being explored for sustainable energy applications. Indium oxide (In₂O₃)-based catalysts, for instance, have shown potential in the photocatalytic reduction of carbon dioxide (CO₂) to valuable C1 chemicals like carbon monoxide and methanol. wwu.eduwikipedia.orgrsc.org Modifications, such as alkali promotion, have been investigated to enhance the catalytic performance of In₂O₃ for photo-thermal CO₂ hydrogenation, leading to improved CO production rates and selectivity. rsc.org Studies have indicated that the formation of defective sites on the indium oxide surface under illumination can enhance light absorption and accelerate the reaction. rsc.org
Indium hydride reagents have also been employed in selective reduction reactions of organic compounds, offering alternatives to less environmentally friendly reducing agents. researchgate.net
The use of indium in catalysis aligns with the broader goal of developing sustainable chemical processes by providing effective catalytic solutions with reduced environmental impact. indium.commdpi.comacs.org
Applications in Advanced Materials Synthesis: Chemical Precursor Perspective
Precursors for Indium-Based Thin Films and Coatings
The fabrication of thin films and coatings containing indium is vital for numerous technological applications, including electronics, optics, and energy. These processes often rely on the controlled delivery and decomposition of volatile indium-containing precursors. While indigane (InH₃) itself is not a typical precursor for these applications due to its thermal lability wikipedia.org, other indium compounds are widely employed.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications
CVD and ALD are key techniques for depositing thin films with precise control over thickness, composition, and structure atomiclayerdeposition.comrsc.orgacs.org. These methods involve introducing volatile precursors into a reaction chamber, where they react or decompose on a substrate surface to form the desired film atomiclayerdeposition.com. Common indium precursors used in CVD and ALD include organometallic compounds like trimethylindium (B1585567) (TMIn) and indium halides such as indium(III) chloride (InCl₃) aip.orgresearchgate.netwikipedia.orgaip.orgrsc.orgresearchgate.netthaiscience.infogoogle.com. Research also explores other indium complexes, such as indium-tris-guanidinates, as promising precursors for ALD of indium oxide thin films researchgate.netrsc.orggoogle.comacs.org. Although pure InH₃ is unstable, the development of more stable indium trihydride complexes through coordination with ligands, such as N-heterocyclic carbenes or phosphines, represents an area of research that could potentially yield new precursors with improved handling and deposition characteristics acs.orgrsc.orgamericanelements.com.
Synthesis of Indium Tin Oxide (ITO) and Related Conductive Materials
Indium Tin Oxide (ITO) is a widely used transparent conductive material in displays, solar cells, and other optoelectronic devices aip.orgrsc.orgthaiscience.inforsc.org. The synthesis of ITO thin films typically involves the deposition of indium and tin oxides using suitable precursors, followed by annealing. Standard precursors for ITO synthesis by methods like CVD often include indium(III) chloride (InCl₃) and tin(IV) chloride (SnCl₄) or other organometallic indium and tin compounds rsc.orgresearchgate.net. Due to its instability, this compound (InH₃) is not a conventional precursor for the synthesis of ITO or other related conductive indium oxide materials. The choice of precursor significantly influences the resulting film properties, including conductivity and transparency researchgate.netacs.orgresearchgate.net.
Nanoparticle Synthesis utilizing this compound Precursors
The synthesis of nanoparticles with controlled size, shape, and composition is crucial for applications in areas such as catalysis, electronics, and biotechnology. While pure this compound (InH₃) is not commonly used for nanoparticle synthesis, research explores the use of indium hydride derivatives and other indium compounds as precursors for creating indium-containing nanoparticles.
Controlled Synthesis of Cu-In-S Quantum Dots
Copper Indium Sulfide (Cu-In-S) quantum dots (QDs) are a class of semiconductor nanoparticles gaining interest due to their optical properties and lower toxicity compared to cadmium-based QDs researchgate.netrsc.orgresearchgate.netacs.orgicm.edu.plresearchgate.netresearchgate.net. The synthesis of Cu-In-S QDs often involves the reaction of copper, indium, and sulfur precursors in a controlled environment researchgate.netacs.orgresearchgate.net. While various indium sources like indium acetate (B1210297) or indium chloride are frequently used rsc.orgresearchgate.net, some research, including patent literature, has explored this compound derivatives, such as tri(propan-2-yl)this compound, in the context of quantum dot synthesis msu.edu. Additionally, a derivative identified as tris(ethylsulfanyl)this compound has been investigated as a precursor for generating Cu-In-S quantum dots dntb.gov.ua.
Morphological Control and Size Distribution Studies
The properties of nanoparticles are highly dependent on their morphology and size distribution. Controlling these aspects during synthesis requires careful selection of precursors, reaction conditions, and stabilizing agents wikipedia.orggoogle.comrsc.orgresearchgate.netresearchgate.netacs.orgicm.edu.plresearchgate.netresearchgate.netresearchgate.net. While detailed studies specifically on the morphological control and size distribution using this compound (InH₃) or its directly related unstable forms as precursors are limited due to its instability, the broader field of indium-based nanoparticle synthesis demonstrates that the nature of the indium precursor plays a critical role. For instance, the choice of sulfur precursor can lead to different crystal structures in Cu-In-S QDs rsc.org. Similarly, the reduction of indium chloride with sodium borohydride (B1222165) has been used to synthesize indium nanoparticles, with reaction temperature and reducing agent concentration influencing particle formation thaiscience.info.
Development of Novel Indium-Containing Materials with Unique Chemical Properties
The unique chemical properties of indium, including its electronic configuration and ionic radius, make it a valuable component in the design of novel materials rsc.org. While the instability of pure this compound (InH₃) limits its direct use as a building block for new materials, the exploration of stabilized indium hydride complexes and the broader chemistry of indium in various coordination environments offers potential for developing materials with unique properties acs.orgrsc.orgamericanelements.com. For example, indium is incorporated into metal-organic frameworks (MOFs) using precursors like indium salts and organic ligands, resulting in porous crystalline materials with potential applications in catalysis and sensing rsc.org. The potential of indium trihydride complexes to find applications similar to those of aluminum and gallium hydride complexes, such as in hydrogenation reactions or as precursors for new materials, highlights an area of ongoing research in indium chemistry acs.org.
Future Research Directions and Emerging Trends in Indigane Chemistry
Development of Novel and More Efficient Synthetic Routes to Indigane (InH3)
The synthesis of this compound presents challenges due to its thermal instability. The currently known method for synthesizing solid InH3 involves the autopolymerisation of indane below -90 °C wikipedia.org. Adducts of InH3 with Lewis bases (InH3Ln, where n = 1 or 2) have been synthesized, often via the reaction of lithium tetrahydridoindate(III) (Li+[InH4]-) with a trialkylammonium salt wikipedia.org. The stability of these adducts is highly dependent on the Lewis base; for instance, the trimethylamine (B31210) complex is only stable below -30 °C or in dilute solution wikipedia.org. More stable adducts, such as those with tricyclohexylphosphine (B42057) (PCy3) and N-heterocyclic carbenes (NHCs), have been characterized wikipedia.orgrsc.org.
Future research aims to develop more efficient and less temperature-sensitive synthetic routes to this compound and its stabilized forms. This includes exploring new precursor materials and reaction conditions that could allow for the synthesis of InH3 or its adducts under milder temperatures or in different phases. The development of novel synthetic strategies is crucial for making this compound more accessible for further research and potential applications iiserpune.ac.inmdpi.commdpi.com.
Exploration of New Catalytic Activities and Selectivity in this compound-Based Systems
Metal hydrides, including those of main group elements, are known to act as catalysts or catalytic intermediates in various reactions, such as hydrogenation and hydroformylation wikipedia.org. While this compound itself is highly reactive, its stabilized adducts and derivatives could exhibit catalytic activity. Research is ongoing to explore the potential of this compound-based systems in catalysis. This involves investigating their ability to promote specific chemical transformations with improved efficiency and selectivity researchgate.netmdpi.comnih.gov.
The focus includes exploring both homogeneous and heterogeneous catalytic systems utilizing indium hydrides. Understanding the mechanism of catalysis at the molecular level through experimental and computational studies is vital for designing more effective this compound-based catalysts.
Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Processes
Characterizing the dynamic processes of this compound and its complexes is challenging due to its lability. Advanced spectroscopic techniques are essential tools for gaining deeper insights into the structure, bonding, and reaction mechanisms involving this compound. Techniques such as matrix isolation infrared spectroscopy have been used to study InH3 wikipedia.orgicm.edu.pl.
Future research will likely employ and develop more sophisticated spectroscopic methods capable of probing the transient species and reaction pathways in real-time or under challenging conditions. This includes utilizing techniques that can provide detailed information about vibrational modes, electronic structure, and the dynamics of In-H bonds and interactions with coordinating ligands or substrates.
Refinement of Computational Models for Predicting this compound Reactivity and Properties
Computational chemistry plays a crucial role in understanding the properties and reactivity of highly reactive and unstable species like this compound jstar-research.com. Density Functional Theory (DFT) and ab initio methods have been used to investigate the structure, stability, and vibrational frequencies of InH3 and its clusters icm.edu.plresearchgate.net. These studies have provided valuable theoretical data, complementing experimental observations icm.edu.pl.
Future research will focus on refining computational models to more accurately predict the reactivity, stability, and spectroscopic properties of this compound and its derivatives. This involves using more advanced theoretical methods, larger basis sets, and incorporating dynamic effects. Improved computational models can guide experimental design, predict reaction outcomes, and help in the search for new, stable this compound compounds or catalytic systems nih.goveuropa.eumdpi.com.
Integration of this compound and its Derivatives into Hybrid Material Systems for Targeted Applications
The unique properties of this compound, particularly the presence of In-H bonds, make it a potential building block for novel hybrid materials. Research is exploring the integration of this compound or its stabilized forms into various material systems for targeted applications.
This could include incorporating this compound units into polymers, metal-organic frameworks (MOFs), or other solid matrices to create materials with specific electronic, optical, or catalytic properties. The focus is on leveraging the characteristics of indium hydride within a more stable material environment. Potential applications could be in areas such as hydrogen storage, semiconductor fabrication, or advanced functional materials.
Exploration of this compound in Main Group Element Chemistry Beyond Hydrides
While the primary focus has been on indium hydrides, future research will likely expand to explore the broader chemistry of indium with other main group elements, moving beyond simple hydride structures libretexts.orgwikipedia.orgscribd.com. This involves investigating the formation of bonds between indium and other p-block elements, potentially leading to novel compounds with unique structures and reactivity.
Studies could involve synthesizing and characterizing compounds containing In-C, In-N, In-P, In-S, or In-halogen bonds, exploring their synthesis, structure, bonding, and potential applications in areas such as synthesis, catalysis, or materials science. This expanded scope would contribute to a more comprehensive understanding of indium's chemistry within the main group context.
Q & A
Q. Methodological Considerations :
- Standardize reaction conditions (temperature, solvent ratios) to ensure replicability .
- Document procedural deviations meticulously to troubleshoot inconsistencies .
How can computational modeling resolve contradictions in experimental data on this compound’s electronic properties?
Advanced Research Question
Discrepancies in properties like bandgap or redox potentials often arise from variations in sample preparation or measurement techniques. A hybrid approach is recommended:
- DFT Calculations : Model this compound’s electronic structure using density functional theory (DFT) with basis sets calibrated to experimental data (e.g., UV-Vis spectra).
- Sensitivity Analysis : Test how computational parameters (e.g., solvent models, exchange-correlation functionals) affect outcomes to identify error sources.
- Experimental Validation : Compare computational predictions with cyclic voltammetry or X-ray photoelectron spectroscopy (XPS) results to refine models.
Q. Data Reconciliation :
- Use iterative analysis to isolate variables causing contradictions (e.g., solvent polarity effects on redox potentials) .
- Ensure computational protocols are transparent to enable peer validation .
What analytical strategies can resolve inconsistencies in this compound’s spectroscopic data across studies?
Advanced Research Question
Inconsistent NMR or IR spectra may stem from impurities, instrumental calibration, or sample handling. Mitigation strategies include:
- Baseline Correction : Replicate spectra under identical conditions (e.g., solvent, concentration) to rule out environmental artifacts.
- Multi-Technique Cross-Validation : Combine NMR with Raman spectroscopy to confirm vibrational modes.
- Collaborative Verification : Share samples with independent labs to confirm reproducibility.
Q. Best Practices :
- Calibrate instruments using certified reference materials before data collection .
- Publish raw spectral data alongside processed results to facilitate reanalysis .
How can mechanistic studies elucidate this compound’s role in catalytic cross-coupling reactions?
Advanced Research Question
To probe catalytic mechanisms:
- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., stopped-flow UV-Vis) to identify rate-determining steps.
- Isotopic Labeling : Use deuterated substrates to trace hydrogen transfer pathways.
- Computational Mapping : Perform transition-state analysis to identify key intermediates.
Q. Experimental Design :
- Link kinetic data to theoretical models (e.g., Eyring equation) to validate mechanistic hypotheses .
- Ensure hypothesis testing aligns with gaps in existing literature (e.g., unexplored solvent effects) .
Which thermodynamic methods are most effective for assessing this compound’s stability under varying conditions?
Basic Research Question
- Calorimetry : Use differential scanning calorimetry (DSC) to measure decomposition enthalpies.
- Thermogravimetric Analysis (TGA) : Track mass loss under controlled heating to identify degradation thresholds.
- Computational Predictions : Compare experimental ΔG values with DFT-derived thermodynamic parameters.
Q. Data Interpretation :
- Report confidence intervals for repeated measurements to quantify uncertainty .
- Contextualize findings within prior studies (e.g., contrasting stability in polar vs. nonpolar solvents) .
How can advanced microscopy techniques characterize this compound-based nanomaterials?
Advanced Research Question
- TEM/STEM : Use transmission electron microscopy to resolve nanoscale morphology and crystallinity.
- XAS : Apply X-ray absorption spectroscopy to probe local electronic environments around indium centers.
- AFM : Map surface topography to assess aggregation tendencies.
Q. Methodological Rigor :
- Optimize sample preparation (e.g., sonication duration) to prevent artifacts .
- Combine microscopy with bulk techniques (e.g., XRD) for comprehensive structural analysis .
What interdisciplinary frameworks enhance this compound’s application in optoelectronic devices?
Advanced Research Question
- Hybrid Methodologies : Integrate synthetic chemistry with device physics (e.g., fabricating thin films for charge transport studies).
- Collaborative Benchmarking : Compare this compound’s performance with established materials (e.g., perovskite analogs) using standardized metrics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
